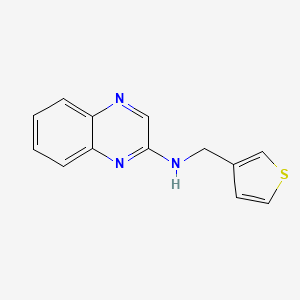![molecular formula C12H16N4 B7575767 N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine, also known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a range of neurological and psychiatric disorders.
Mecanismo De Acción
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. By blocking the activity of mGluR5, N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine can modulate the release of neurotransmitters such as glutamate and GABA, which are involved in a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine has been shown to have a range of biochemical and physiological effects in animal models. It can modulate synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine can also reduce inflammation and oxidative stress, which are implicated in a range of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine is its selectivity for the mGluR5 receptor, which allows for specific modulation of this receptor without affecting other receptors in the brain. However, N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine has some limitations in lab experiments, including its relatively short half-life and poor solubility in water.
Direcciones Futuras
There are several future directions for research on N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine. One area of interest is the development of more potent and selective mGluR5 antagonists, which could have greater therapeutic potential. Another area of research is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in developing N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine as a tool for studying the role of mGluR5 in synaptic plasticity and learning and memory.
Métodos De Síntesis
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine can be synthesized using a multi-step process starting from 2-pyridinecarboxaldehyde and 1-methylimidazole. The first step involves the formation of an imine intermediate, which is then reduced using sodium borohydride to yield the desired compound. The synthesis method has been optimized to produce N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine with high purity and yield.
Aplicaciones Científicas De Investigación
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. It has been shown to have efficacy in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorders. N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine has also been investigated for its potential in treating addiction, depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-16-8-7-15-12(16)10-14-6-4-11-3-2-5-13-9-11/h2-3,5,7-9,14H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOOMBLEMPVLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)



![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)
![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)
![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)



![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)